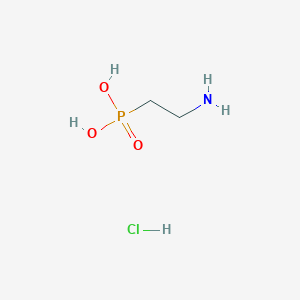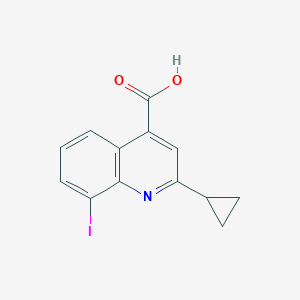
(2-Aminoethyl)phosphonic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)phosphonic Acid Hydrochloride is a derivative of (2-Aminoethyl)phosphonic Acid, a naturally occurring phosphonic acid. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further bonded to a phosphonic acid group. It is known for its stability and solubility in water, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)phosphonic Acid Hydrochloride typically involves the reaction of (2-Aminoethyl)phosphonic Acid with hydrochloric acid. One common method is the dealkylation of dialkyl phosphonates under acidic conditions. This process involves stirring dialkyl phosphonates with concentrated hydrochloric acid in an aqueous solution at reflux . Another method involves the McKenna procedure, which is a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis methods similar to those used in laboratory settings. The use of concentrated hydrochloric acid and controlled reaction conditions ensures the efficient production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)phosphonic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted aminoethylphosphonic acids .
Scientific Research Applications
(2-Aminoethyl)phosphonic Acid Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Aminoethyl)phosphonic Acid Hydrochloride involves its interaction with various molecular targets and pathways. The compound exhibits calcium affinity, enabling it to target calcified tissues. This property is particularly useful in medical applications, such as targeted drug delivery to bones . The amino group allows for interactions with various enzymes and receptors, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Aminoethyl)phosphonic Acid: The parent compound, which lacks the hydrochloride group.
Phosphonoacetic Acid: Another phosphonic acid derivative with different functional groups.
Aminomethylphosphonic Acid: A similar compound with a different amino group attachment.
Uniqueness
(2-Aminoethyl)phosphonic Acid Hydrochloride is unique due to its enhanced solubility and stability in aqueous solutions compared to its parent compound. Its ability to target calcified tissues and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C2H9ClNO3P |
|---|---|
Molecular Weight |
161.52 g/mol |
IUPAC Name |
2-aminoethylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C2H8NO3P.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H |
InChI Key |
AIYQCJPWOAHEFK-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)













